1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide
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Overview
Description
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is an organic compound with the molecular formula C16H18IN. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:
Starting Material: The synthesis begins with indole or a substituted indole derivative.
Methylation: The indole derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization to form the benzo[e]indolium structure.
Iodination: Finally, the compound is iodinated to form 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide.
Industrial Production Methods
Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium compounds.
Substitution: Various substituted indolium derivatives.
Scientific Research Applications
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1-Ethyl-2,3,3-trimethylindolenium iodide
Uniqueness
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C16H18IN |
---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LKQMWUMGPMKCLH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-] |
Origin of Product |
United States |
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